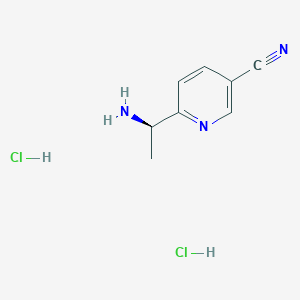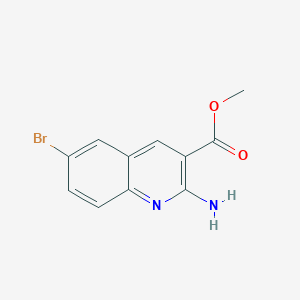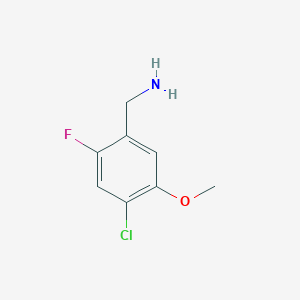
1-Methoxy-3-(phenylthio)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(phenylthio)propan-2-one is an organic compound with the molecular formula C10H12O2S. It is a colorless liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which includes both methoxy and phenylthio functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-(phenylthio)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-chloropropan-2-one with sodium methoxide to form 1-methoxy-3-chloropropan-2-one, followed by the substitution of the chlorine atom with a phenylthio group using sodium thiophenolate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
1-Methoxy-3-(phenylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of 3-(phenylthio)propan-2-one.
Addition: The compound can undergo Michael addition reactions with nucleophiles, forming various adducts.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(phenylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(phenylthio)propan-2-one involves its interaction with various molecular targets. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(phenylthio)propan-2-one can be compared with similar compounds such as:
1-Methoxy-3-(phenylamino)propan-2-one: This compound has an amino group instead of a thio group, leading to different reactivity and applications.
1-Methoxy-3-(phenylthio)propan-2-ol: The alcohol derivative of this compound, which has different physical and chemical properties.
Phenylacetone: A structurally related compound with a phenyl group attached to a ketone, used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of functional groups, which provides versatility in synthetic applications and potential for diverse research applications.
Eigenschaften
Molekularformel |
C10H12O2S |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
1-methoxy-3-phenylsulfanylpropan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
IKBHKLKIECXQBP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
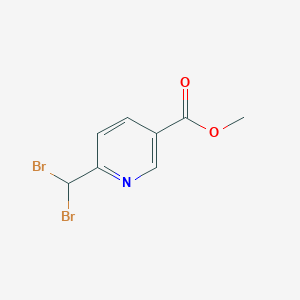
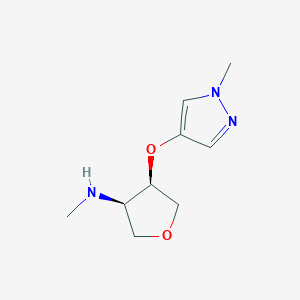
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
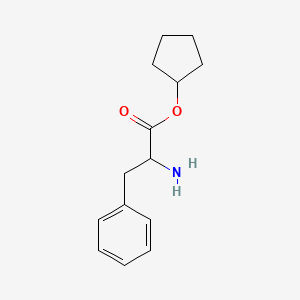
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)

